molecular formula C7H9Cl2N3 B2381255 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride CAS No. 2411263-42-6

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride

Cat. No.: B2381255
CAS No.: 2411263-42-6
M. Wt: 206.07
InChI Key: RZZJEWKTHPSGHR-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, making it a valuable scaffold in drug discovery and development.

Biochemical Analysis

Biochemical Properties

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride is known to interact with various enzymes and proteins. For instance, derivatives of pyrrolopyrazine have shown significant activity on kinase inhibition . The nature of these interactions is often complex and can involve multiple binding sites and conformational changes.

Cellular Effects

The compound exerts various effects on cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects can vary depending on the specific derivative and the cell type.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[3,4-b]pyridin-7-amine typically involves the reaction of 7-hydroxy derivatives with nucleophiles. This process can include active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions . The synthetic applications of the products obtained can lead to the formation of 7-methylene derivatives and fused tricyclic derivatives .

Industrial Production Methods

Industrial production methods for 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,4-b]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Comparison with Similar Compounds

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5H-pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-7-6-5(4-10-7)2-1-3-9-6;;/h1-3H,4H2,(H2,8,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWRNKIZLKYWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=N1)N)N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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